molecular formula C12H11ClF3N5OS B6046532 2-[(4-amino-5-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-[4-chloro-3-(trifluoromethyl)phenyl]acetamide

2-[(4-amino-5-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-[4-chloro-3-(trifluoromethyl)phenyl]acetamide

Cat. No.: B6046532
M. Wt: 365.76 g/mol
InChI Key: NGZXDMOGXKVBOL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[(4-amino-5-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-[4-chloro-3-(trifluoromethyl)phenyl]acetamide is a complex organic compound that features a triazole ring and a phenylacetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4-amino-5-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-[4-chloro-3-(trifluoromethyl)phenyl]acetamide typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as microwave-assisted synthesis can be employed to reduce reaction times and improve efficiency .

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate .

Biology

In biological research, the compound is studied for its potential antimicrobial and antifungal properties. The triazole ring is known for its biological activity, which can be harnessed in drug development .

Medicine

In medicine, the compound is explored for its potential as an anticancer agent. The presence of the trifluoromethyl group enhances its pharmacokinetic properties, making it a promising candidate for further development .

Industry

In the industrial sector, the compound is used in the synthesis of advanced materials, including polymers and coatings, due to its stability and reactivity .

Mechanism of Action

The mechanism of action of 2-[(4-amino-5-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-[4-chloro-3-(trifluoromethyl)phenyl]acetamide involves its interaction with various molecular targets. The triazole ring can bind to enzymes and receptors, inhibiting their activity. The compound may also interfere with DNA synthesis and repair mechanisms, leading to cell death in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 2-[(4-amino-5-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-[4-chloro-3-(trifluoromethyl)phenyl]acetamide apart is its combination of a triazole ring with a phenylacetamide moiety, along with the presence of a trifluoromethyl group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

IUPAC Name

2-[(4-amino-5-methyl-1,2,4-triazol-3-yl)sulfanyl]-N-[4-chloro-3-(trifluoromethyl)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11ClF3N5OS/c1-6-19-20-11(21(6)17)23-5-10(22)18-7-2-3-9(13)8(4-7)12(14,15)16/h2-4H,5,17H2,1H3,(H,18,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGZXDMOGXKVBOL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(N1N)SCC(=O)NC2=CC(=C(C=C2)Cl)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11ClF3N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.